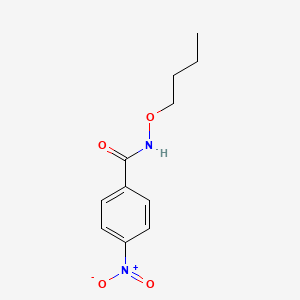
N-Butoxy-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butoxy-4-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a butoxy group attached to the nitrogen atom and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butoxy-4-nitrobenzamide typically involves the condensation of 4-nitrobenzoic acid with butylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is usually performed under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Butoxy-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Oxidation: The benzene ring can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, aryl halides, nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 4-Amino-N-butoxybenzamide.
Substitution: Various N-alkyl or N-aryl-4-nitrobenzamides.
Oxidation: Quinone derivatives of this compound.
Scientific Research Applications
N-Butoxy-4-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its derivatives are studied for their potential use as intermediates in organic synthesis.
Biology: The compound and its derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential of this compound derivatives as therapeutic agents for various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Butoxy-4-nitrobenzamide involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The butoxy group may influence the compound’s lipophilicity and its ability to penetrate cell membranes, thereby affecting its overall activity.
Comparison with Similar Compounds
Similar Compounds
- N-Methoxy-4-nitrobenzamide
- N-Ethoxy-4-nitrobenzamide
- N-Propoxy-4-nitrobenzamide
Uniqueness
N-Butoxy-4-nitrobenzamide is unique due to the presence of the butoxy group, which imparts specific physicochemical properties such as increased lipophilicity compared to its methoxy, ethoxy, and propoxy analogs. This can influence its solubility, reactivity, and biological activity, making it a compound of interest for various applications.
Properties
CAS No. |
93644-16-7 |
|---|---|
Molecular Formula |
C11H14N2O4 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
N-butoxy-4-nitrobenzamide |
InChI |
InChI=1S/C11H14N2O4/c1-2-3-8-17-12-11(14)9-4-6-10(7-5-9)13(15)16/h4-7H,2-3,8H2,1H3,(H,12,14) |
InChI Key |
CBYVOOQJZQQZFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCONC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















